4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Mechanism of Action
Target of Action
It is known that triazole derivatives actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .
Biochemical Pathways
It is known that indole derivatives, which share a similar structure with triazoles, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 19226 , which could influence its pharmacokinetic properties.
Result of Action
It is known that one of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with ic50 values in the nanomolar range .
Action Environment
It is known that the rotation of the cyclopropyl group is hindered about the attached triazole ring in dmso solution , suggesting that the compound’s action could be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole typically involves the reaction of 5-chloro-1-methyl-4-nitro-1H-imidazole with substituted 4-R-1,2,3-triazoles (R = cyclopropyl or EtOCO). This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is typically optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Comparison with Similar Compounds
4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1,2,3-Triazole: A basic triazole structure with diverse applications in medicinal chemistry and materials science.
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
Imidazole: A five-membered heterocycle with nitrogen atoms, similar to triazoles but with different biological activities and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-cyclopropyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8/h7-9,11H,1-6H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMRNUACEKAMLI-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(N=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CN2C=C(N=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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